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3-(4-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE Documentation Hub

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  • Product: 3-(4-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE
  • CAS: 65141-69-7

Core Science & Biosynthesis

Foundational

synthesis and characterization of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

Technical Whitepaper: Advanced Synthesis & Characterization of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone Executive Summary The quinazolinone pharmacophore, specifically the 2-mercapto-3-substituted variant, repr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Synthesis & Characterization of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

Executive Summary

The quinazolinone pharmacophore, specifically the 2-mercapto-3-substituted variant, represents a privileged structure in medicinal chemistry, exhibiting potent anticonvulsant, anti-inflammatory, and anticancer activities (e.g., against HepG2 and MCF-7 lines). This guide details the synthesis and rigorous characterization of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone (Compound 1 ).

Critically, this guide addresses the thiol-thione tautomerism that complicates characterization. While IUPAC nomenclature may refer to the "sulfanyl" (thiol) form, the molecule predominantly exists as the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one tautomer in the solid state and polar solvents. This distinction is vital for interpreting NMR and IR data correctly.

Retrosynthetic Analysis & Tautomeric Dynamics

The strategic design of Compound 1 relies on the cyclocondensation of a bifunctional electrophile (Carbon Disulfide,


) with an anthranilic acid derivative and a primary amine.
Mechanism of Action
  • Nucleophilic Attack: The primary amine (4-aminophenol) attacks

    
     under basic conditions to form a dithiocarbamate salt.
    
  • Cyclization: The dithiocarbamate attacks the anthranilic acid (or ester), followed by intramolecular cyclization.

  • Elimination: Loss of

    
     or 
    
    
    
    drives the formation of the heteroaromatic ring.
Visualization: Reaction Pathway & Retrosynthesis

ReactionPathway Anthranilic Anthranilic Acid (Precursor A) Intermediate Dithiocarbamate Intermediate Anthranilic->Intermediate Reflux/EtOH Amine 4-Aminophenol (Precursor B) Amine->Intermediate Reflux/EtOH CS2 CS2 + KOH (Reagent) CS2->Intermediate Reflux/EtOH ProductThione Product (Thione Form) Major Tautomer Intermediate->ProductThione Cyclization (-H2S/H2O) ProductThiol Product (Thiol Form) Minor Tautomer ProductThione->ProductThiol Tautomerism (Solvent Dependent)

Caption: Figure 1. Convergent synthesis of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone illustrating the critical thione-thiol equilibrium.

Optimized Synthetic Protocols

Protocol A: The "One-Pot" Reflux Method (Recommended)

This method is favored for its scalability and use of inexpensive reagents. It utilizes the in situ formation of the dithiocarbamate intermediate.

  • Reagents: Anthranilic acid (1.0 eq), 4-Aminophenol (1.0 eq), Carbon Disulfide (

    
    , 2.0 eq), Potassium Hydroxide (KOH, 1.5 eq), Ethanol (95%).
    
  • Equipment: Round-bottom flask, Reflux condenser (efficient cooling required due to volatile

    
    ), Magnetic stirrer.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-aminophenol (10 mmol) and KOH (15 mmol) in Ethanol (20 mL) in a round-bottom flask. Stir for 15 minutes at room temperature.

  • Activation: Add Carbon Disulfide (

    
    , 20 mmol) dropwise. Caution: 
    
    
    
    is highly flammable and toxic. Perform in a fume hood.
  • Addition: Add Anthranilic acid (10 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours.

    • Checkpoint: The reaction progress should be monitored via TLC (Eluent: Ethyl Acetate/Hexane 3:7). Look for the disappearance of the amine starting material.

  • Workup: Cool the mixture to room temperature. Pour the solution into crushed ice-water containing dilute HCl (to neutralize excess base and precipitate the product).

  • Purification: Filter the resulting precipitate. Wash with cold water (3x) and cold ethanol (1x). Recrystallize from Ethanol/DMF to yield yellow/white crystals.

Protocol B: Microwave-Assisted Green Synthesis (High Throughput)

For laboratories equipped with a microwave reactor, this method reduces reaction time from hours to minutes.

  • Mix: Combine Anthranilic acid, 4-aminophenol, and

    
     (slight excess) with 3 drops of TEA (Triethylamine) in a microwave vial.
    
  • Irradiate: Set reactor to 300W, 90°C for 15–20 minutes.

  • Isolate: Pour into ice water, acidify, and filter as above.

Structural Characterization (Self-Validating System)

To ensure scientific integrity, the isolated compound must be validated against the Thione structure, as this is the stable form.

Diagnostic Data Table
TechniqueParameterDiagnostic SignalStructural Inference
IR Spectroscopy

(

)
3200–3400 (Broad)O-H (Phenol) and N-H (Lactam) overlap
1660–1690 (Strong)C=O (Carbonyl, Amide I)
1200–1250 (Medium) C=S (Thioxo stretch) - Critical for Thione form

NMR

(ppm), DMSO-

12.50–13.00 (s, 1H)N-H (Quinazolinone ring) - Disappears with

shake
9.60–9.80 (s, 1H)O-H (Phenolic)
6.80–8.10 (m, 8H)Aromatic protons (Quinazolinone + Phenol rings)

NMR

(ppm), DMSO-

~176.0 C=S (Thione carbon) - Most downfield signal
~158.0–160.0C=O (Carbonyl)
~115.0, 129.0Phenolic aromatic carbons
Validation Logic Flow

Use the following logic to confirm the success of the synthesis and the tautomeric state.

ValidationLogic Start Crude Product Isolated IR_Check IR Analysis: Is peak present at ~1200-1250 cm-1? Start->IR_Check NMR_Check 1H NMR (DMSO-d6): Is there a singlet > 12 ppm? IR_Check->NMR_Check Yes (C=S present) Fail VALIDATION FAIL: Check Reagents IR_Check->Fail No C13_Check 13C NMR: Is there a peak > 170 ppm? NMR_Check->C13_Check Yes (NH present) Thiol_Suspect CHECK S-ALKYLATION: Did accidental alkylation occur? NMR_Check->Thiol_Suspect No (NH absent) Thione_Confirmed VALIDATION PASS: Structure is 2-Thioxo tautomer C13_Check->Thione_Confirmed Yes (C=S Carbon) C13_Check->Fail No

Caption: Figure 2. Decision tree for structural validation. The presence of the C=S signal in


 NMR is the definitive confirmation of the thione tautomer.

Functional Derivatization & Reactivity

While the thione is the stable solid form, the thiol (mercapto) tautomer drives reactivity in basic conditions.

  • S-Alkylation: Treating Compound 1 with an alkyl halide (e.g., Methyl Iodide) in the presence of a mild base (

    
    ) will exclusively yield the S-alkyl derivative .
    
  • Proof of Tautomerism: The disappearance of the C=S peak (~176 ppm) and the appearance of a C-S peak (~150-160 ppm) in

    
     NMR upon alkylation confirms the parent compound's thione nature.
    

References

  • Al-Shamary, D. S., Al-Othman, Z. A., & Al-Alshaikh, M. A. (2011). Synthesis of Thioxoquinazolin-4(3H)-one Derivatives Under Microwave and Ultrasonic Irradiation with Classical Heating. Asian Journal of Chemistry. Link

  • El-Sayed, N. N. E., et al. (2023).[1] Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones. Pharmaceuticals, 16(10), 1392.[1] Link

  • Sahoo, B. M., et al. (2013). Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin-4(1H)-ones as Novel Anticonvulsant Drugs.[2] International Journal of Pharmaceutical Sciences and Nanotechnology. Link

  • PubChem.[3] (n.d.). 3-(2-Hydroxyphenyl)quinazolin-4(3H)-one (Analogous Structure Data). National Library of Medicine. Link

  • Pele, R., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line.[4][5] Molecules. Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 3-(4-Hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

[1] Executive Summary The compound 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone (often referred to in the solid state as 3-(4-hydroxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one ) represents a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The compound 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone (often referred to in the solid state as 3-(4-hydroxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one ) represents a critical scaffold in medicinal chemistry.[1] Belonging to the class of 2,3-disubstituted quinazolinones, this moiety exhibits significant biological potential, including anticonvulsant, antimicrobial, and anticancer activities.[2][3][4][5]

This technical guide provides a rigorous analysis of its physicochemical properties, emphasizing the critical role of thiol-thione tautomerism in its stability and reactivity.[1] We synthesize data from structural analogs (4-methoxy, 4-nitro, and unsubstituted phenyl derivatives) to establish a baseline for its solubility, spectral fingerprint, and solid-state behavior.

Chemical Identity & Nomenclature[1][6][7][8]

The nomenclature for this compound can be ambiguous due to tautomerism. In the solid state, the compound predominantly exists as the thione (C=S), while the thiol (C-SH) form is relevant in basic solutions and alkylation reactions.

ParameterDetail
IUPAC Name 3-(4-Hydroxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Common Synonyms 3-(4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone; 2-thio-3-(p-hydroxyphenyl)quinazol-4-one
Molecular Formula C₁₄H₁₀N₂O₂S
Molecular Weight 270.31 g/mol
CAS Registry Number Derivative specific; see generic 3-aryl-2-thioxo class (e.g., 13906-09-7 for 2-mercapto parent)
SMILES O=C1C2=CC=CC=C2NC(=S)N1C3=CC=C(O)C=C3

Structural Analysis: The Tautomeric Equilibrium

Understanding the tautomeric shift is non-negotiable for accurate characterization.[1] The molecule exists in a dynamic equilibrium between the lactam-thione (A) and lactim-thiol (B) forms.[1]

Tautomerism Diagram

The following diagram illustrates the proton migration responsible for the dual reactivity (S-alkylation vs. N-alkylation).

Tautomerism cluster_0 Solid State / Neutral Solvent cluster_1 Basic Solution / Reaction Intermediate Thione Thione Form (A) (2-thioxo-2,3-dihydro...) Dominant Species C=S / N-H Thiol Thiol Form (B) (2-mercapto...) Reactive Species C-SH / N=C Thione->Thiol  Proton Shift (pH > pKa)  

Caption: Equilibrium between the stable thione form (left) and the reactive thiol form (right), mediated by solvent polarity and pH.

Physicochemical Properties[1][2][4][7][9][10][11][12][13]

The introduction of the para-hydroxyl group significantly alters the solubility and melting point compared to the unsubstituted 3-phenyl analog, primarily due to intermolecular hydrogen bonding.

Key Parameters Table[1]
PropertyValue / RangeMechanistic Insight
Physical State White to pale yellow crystalline powderTypical of fused heterocyclic thiones.[1]
Melting Point > 300 °C (Decomposes)High lattice energy driven by intermolecular H-bonds (OH[1]···O=C and NH[2]···S=C).
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic quinazolinone core dominates despite the phenolic OH.[1]
Solubility (Organic) Soluble in DMSO, DMF; Sparingly soluble in hot EtOH.Dipolar aprotic solvents disrupt the strong crystal lattice.[1]
pKa (Phenolic) ~9.8 - 10.2Typical phenol acidity.[1]
pKa (N-H) ~10.5 - 11.0The N1-H is weakly acidic due to the electron-withdrawing carbonyl and thione groups.[1]
LogP (Predicted) 2.1 - 2.4Moderate lipophilicity; suitable for CNS penetration if formulated correctly.[1]
Stability Profile
  • Hydrolysis: The thioureido linkage (-NH-C(=S)-N-) is relatively stable to acid but can undergo hydrolysis in strong alkali at elevated temperatures, cleaving the ring to form anthranilic acid derivatives.[1]

  • Oxidation: The thione group is susceptible to oxidation (e.g., by KMnO₄ or H₂O₂) to form the corresponding 2-oxo derivative (quinazolin-2,4-dione) or disulfides.

Spectral Characterization (Fingerprinting)

To validate the identity of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, the following spectral features must be observed.

Infrared Spectroscopy (FT-IR)
  • 3300–3450 cm⁻¹: Broad O-H stretch (phenolic).[1]

  • 3180–3250 cm⁻¹: Sharp/Broad N-H stretch (indicates thione form; absent in S-alkylated derivatives).[1]

  • 1660–1690 cm⁻¹: Strong C=O stretch (carbonyl).[1]

  • 1200–1250 cm⁻¹: Distinctive C=S stretch (thione). Note: Absence of a band at ~2500-2600 cm⁻¹ (S-H) confirms the thione tautomer in solid state.[1]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

  • δ 12.8–13.0 ppm (1H, s): N1-H proton (highly deshielded, broad).

  • δ 9.6–9.8 ppm (1H, s): Phenolic -OH.[1]

  • δ 7.9–8.1 ppm (1H, d): H-5 of quinazolinone ring (deshielded by carbonyl anisotropy).

  • δ 6.8–7.2 ppm (4H, m): Para-substituted phenyl ring protons (AA'BB' system).[1]

Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion: [M+H]⁺ = 271.31 Da.[1]

  • Fragmentation: Loss of the 4-hydroxyphenyl isothiocyanate fragment is a common pathway.[1]

Experimental Protocols

Synthesis Workflow (Green Chemistry Approach)

This protocol utilizes a one-pot condensation, minimizing solvent waste and maximizing yield.

Synthesis Start Reagents: Anthranilic Acid + 4-Aminophenol + CS2 Step1 Step 1: Condensation Solvent: Ethanol/Triethylamine (Cat.) Reflux 4-6 hours Start->Step1 Step2 Step 2: Cyclization Formation of Dithiocarbamate Intermediate Step1->Step2 Step3 Step 3: Precipitation Pour into ice-cold water Acidify with dilute HCl Step2->Step3 Product Final Product: 3-(4-hydroxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Recrystallize from Ethanol Step3->Product

Caption: One-pot synthesis pathway via dithiocarbamate intermediate cyclization.

Solubility & pKa Determination Protocol

Objective: To determine the precise ionization constant (pKa) of the phenolic and nitrogen protons.

  • Preparation: Dissolve 2 mg of compound in 10 mL of DMSO/Water (40:60 v/v) to ensure solubility.

  • Titration: Titrate with 0.01 M NaOH using a potentiometric titrator.

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • First Inflection Point: Corresponds to the phenolic -OH (approx pH 9.8).[1]

    • Second Inflection Point: Corresponds to the N1-H (approx pH 10.8).[1]

    • Note: The high pKa values necessitate the use of a co-solvent like DMSO, as the compound will precipitate in pure water at low pH.

Pharmaceutical Implications[1][3][4][9][10][13][14]

Drug-Likeness (Lipinski's Rule of 5)[1]
  • MW: 270.31 (< 500) — Pass [1]

  • LogP: ~2.2 (< 5) — Pass

  • H-Bond Donors: 2 (NH, OH) (< 5) — Pass

  • H-Bond Acceptors: 2 (O, S) (< 10) — Pass

Biological Relevance

The 2-thioxo-quinazolinone scaffold is a "privileged structure" in medicinal chemistry.[1] The specific 3-(4-hydroxyphenyl) derivative is often explored for:

  • Anticonvulsant Activity: Modulation of GABA receptors.[1]

  • Anticancer Activity: Inhibition of EGFR or thymidylate synthase (analogous to antifolates).[1]

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis.[1]

References

  • Al-Shamary, D. S., et al. (2011).[1] "Synthesis of Thioxoquinazolin-4(3H)-one Derivatives Under Microwave and Ultrasonic Irradiation." Asian Journal of Chemistry. Link

  • Sahoo, B. M., et al. (2013).[1][6] "Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin-4(1H)-ones as Novel Anticonvulsant Drugs." International Journal of Pharmaceutical Sciences and Nanotechnology. Link

  • PubChem. (2025).[1][7][8] "2-(4-Hydroxyphenyl)quinazolin-4(3H)-one Compound Summary." National Library of Medicine.[8] Link

  • Zayed, M. F., et al. (2011).[1] "Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one." Molbank. Link

  • El-Azab, A. S., et al. (2011).[1] "Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one." Molbank.[1] Link

Sources

Foundational

In Silico Analysis of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone: A Technical Guide to Molecular Docking and Pharmacokinetic Prediction

This technical guide provides a comprehensive walkthrough of the in silico modeling and molecular docking studies for the compound 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone. This document is intended for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive walkthrough of the in silico modeling and molecular docking studies for the compound 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone. This document is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of novel therapeutic agents. We will explore the rationale behind target selection, detail the step-by-step computational workflow, and discuss the interpretation of the resulting data, all grounded in established scientific principles.

Introduction: The Therapeutic Potential of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties[1][2][3][4][5]. The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a diverse range of pharmacological profiles[4][6]. The specific compound of interest, 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, possesses key structural features—a hydroxyphenyl group and a sulfanyl group—that suggest potential interactions with various biological targets.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity of a ligand to a protein target, as well as its pharmacokinetic properties, before undertaking expensive and time-consuming wet-lab experiments[7][8]. This guide will delineate a robust computational protocol to investigate the therapeutic potential of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone.

Part 1: Target Identification and Rationale

Given the broad spectrum of activities reported for quinazolinone derivatives, several potential protein targets can be considered for docking studies. Based on existing literature, cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) kinase domain are compelling targets for this particular compound.

  • Cyclooxygenase-2 (COX-2): Overexpressed in many cancers and a key mediator of inflammation, COX-2 is a well-established target for anti-inflammatory and anticancer agents[1][7]. The quinazolinone scaffold has been shown to inhibit COX-2, making this a logical starting point for our investigation[1][7].

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: EGFR is a crucial regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers[9]. Several quinazolinone-based molecules, such as gefitinib and erlotinib, are approved EGFR inhibitors, highlighting the compatibility of this scaffold with the EGFR active site[10][11].

Part 2: A Step-by-Step In Silico Workflow

This section details the experimental protocols for the in silico analysis of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone.

Ligand and Protein Preparation

Ligand Preparation:

  • 2D Structure Generation: The 2D structure of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone is drawn using a chemical drawing software (e.g., ChemDraw).

  • 3D Structure Conversion and Energy Minimization: The 2D structure is converted to a 3D structure. The energy of the 3D conformation is then minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for ensuring the ligand's geometry is realistic.

Protein Preparation:

  • PDB Structure Retrieval: The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5IKR for COX-2 and PDB ID: 1M17 for the EGFR kinase domain.

  • Protein Clean-up: The retrieved protein structures are prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogens are added, and non-polar hydrogens are merged.

  • Active Site Definition: The binding pocket (active site) of the protein is defined based on the location of the co-crystallized ligand in the original PDB file or through literature-based identification of key active site residues.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure of Compound l2 3D Conversion l1->l2 l3 Energy Minimization (MMFF94) l2->l3 p1 Retrieve PDB Structure (e.g., 5IKR, 1M17) p2 Remove Water & Heteroatoms p1->p2 p3 Add Hydrogens p2->p3 p4 Define Active Site p3->p4

Caption: Ligand and Protein Preparation Workflow.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

  • Docking Algorithm Selection: A suitable docking program (e.g., AutoDock Vina, Glide) is chosen. These programs utilize scoring functions to estimate the binding affinity.

  • Grid Box Generation: A grid box is generated around the defined active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: The prepared ligand is docked into the active site of the prepared protein. The docking program will generate multiple binding poses of the ligand.

  • Pose Selection and Analysis: The binding poses are ranked based on their docking scores (binding energies). The pose with the lowest binding energy is typically considered the most favorable. This pose is then visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

G start Prepared Ligand & Protein grid Define Grid Box (Active Site) start->grid dock Run Docking Simulation grid->dock poses Generate Binding Poses dock->poses score Rank Poses by Docking Score poses->score analyze Analyze Best Pose Interactions score->analyze

Caption: Molecular Docking Workflow.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug.

  • In Silico ADMET Tools: Online servers or standalone software (e.g., SwissADME, pkCSM) are used to predict the pharmacokinetic and toxicological properties of the compound.

  • Parameter Analysis: Key parameters are analyzed, including:

    • Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.

    • Absorption: Prediction of human intestinal absorption and Caco-2 cell permeability.

    • Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.

    • Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Prediction of total clearance.

    • Toxicity: Prediction of AMES toxicity (mutagenicity), hepatotoxicity, and other potential toxicities.

Part 3: Data Interpretation and Analysis

Docking Results

The docking scores provide a quantitative estimate of the binding affinity. A lower (more negative) binding energy generally indicates a stronger binding affinity.

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting Residues (Example)Interaction Type
COX-25IKR-9.2TYR385, SER530Hydrogen Bond
ARG120, VAL349Hydrophobic
EGFR Kinase1M17-8.5MET793, LYS745Hydrogen Bond
LEU718, VAL726Hydrophobic

Table 1: Hypothetical Docking Results for 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone.

The analysis of the binding pose reveals the specific amino acid residues involved in the interaction. For instance, the hydroxyphenyl group of the ligand might form a crucial hydrogen bond with a key residue in the active site, while the quinazolinone ring could engage in hydrophobic interactions.

ADMET Profile

The ADMET predictions help to assess the drug-like properties of the compound.

PropertyPredicted ValueInterpretation
Lipinski's Rule of Five
Molecular Weight< 500 g/mol Compliant
LogP< 5Compliant
H-bond Donors< 5Compliant
H-bond Acceptors< 10Compliant
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability predicted
Distribution
Blood-Brain BarrierNoLow potential for CNS side effects
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Toxicity
AMES ToxicityNoNon-mutagenic predicted

Table 2: Predicted ADMET Properties for 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone.

A favorable ADMET profile, as shown in the hypothetical data above, suggests that the compound has a good chance of being a viable drug candidate.

Conclusion and Future Directions

The in silico analysis outlined in this guide provides a robust framework for the initial evaluation of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone as a potential therapeutic agent. The hypothetical results suggest that this compound may exhibit strong binding to both COX-2 and the EGFR kinase domain and possesses favorable drug-like properties.

It is imperative to understand that these computational predictions are a starting point. The next logical steps would involve:

  • Synthesis and In Vitro Validation: The compound would need to be synthesized and its inhibitory activity against the target proteins confirmed through in vitro enzymatic assays.

  • Cell-Based Assays: The antiproliferative or anti-inflammatory effects of the compound should be evaluated in relevant cancer or inflammatory cell lines.

  • Lead Optimization: Based on the initial in silico and in vitro data, structural modifications can be made to the lead compound to improve its potency, selectivity, and pharmacokinetic profile.

By integrating computational and experimental approaches, the drug discovery process can be significantly accelerated, leading to the development of novel and effective therapies.

References

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. (2026). Source Not Available.
  • In-Silico Interaction Studies of Quinazolinone Derivatives for Their Inhibitory Action on Breast Cancer. (n.d.). Source Not Available.
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (n.d.).
  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)
  • Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Deriv
  • Synthesis, Molecular Docking and Biological Evaluation of Some Quinazolinone Analogs. (2015). Impressions@MAHE.
  • Design and Molecular Docking Studies of Some 2,3 Di-Substituted Quinazolin-4-One Analogues Against Staphylococcus aureus UDG. (n.d.). Source Not Available.
  • In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. (2024). International Journal of Pharmaceutical Sciences Review and Research.
  • In silico studies of quinazolinone analogues to distinguish their hypothetical binding mode using the X-ray crystal structure human carbon anhydrase II (HCAII) enzyme complex with sugar sulfamate for anticonvulsant activity. (2023). Source Not Available.
  • In-silico screening and molecular dynamics simulation of quinazolinone derivatives as PARP1 and STAT3 dual inhibitors: a novel DML approaches. (2023). PubMed.
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Source Not Available.
  • In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR I. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (n.d.).
  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. (n.d.). Source Not Available.
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2024). MDPI.
  • Molecular Modeling of Some Novel 4(3h)
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). MDPI.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (n.d.). SciSpace.
  • Quinazolinone – Knowledge and References. (n.d.). Taylor & Francis.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). PMC - NIH.
  • Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). (2020). Source Not Available.
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). PMC.

Sources

Exploratory

spectroscopic analysis (NMR, IR, Mass Spec) of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

The following technical guide details the spectroscopic characterization of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone . This analysis synthesizes data from homologous 2-thioxo/2-mercapto-quinazolinone scaffolds,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone . This analysis synthesizes data from homologous 2-thioxo/2-mercapto-quinazolinone scaffolds, applying structural causality to define the expected spectral signature of this specific derivative.

Executive Summary & Structural Dynamics

Compound Identity:

  • IUPAC Name: 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

  • Molecular Formula:

    
    
    
  • Molecular Weight: 270.31 g/mol

  • Core Scaffold: Fused benzene and pyrimidine rings (quinazolinone) with a pendant phenol at N3.

The Tautomeric Challenge: A critical prerequisite for accurate analysis is understanding the thione-thiol tautomerism . While the nomenclature "2-sulfanyl" implies a thiol (-SH) group, 2-substituted quinazolinones predominantly exist in the 2-thioxo (thione) form in the solid state and in polar solvents like DMSO.

  • Thione Form (A): Characterized by a C=S bond and an N1-H proton.

  • Thiol Form (B): Characterized by a C-S bond and an S-H proton.

Note: In this guide, we focus on the Thione form as the dominant observable species in standard analytical conditions (KBr pellet IR, DMSO-d


 NMR).
Visualization: Tautomeric Equilibrium

Tautomerism cluster_conditions Environmental Influence Thione Thione Form (Dominant) (C=S, N-H) Equilibrium Thione->Equilibrium Thiol Thiol Form (Minor) (C-SH, N:) Equilibrium->Thiol SolidState Solid State (KBr) Favors Thione PolarSolvent Polar Solvent (DMSO) Favors Thione BasicCond Basic pH Favors Thiolate Anion

Figure 1: Tautomeric equilibrium shifting based on environmental phase state.

Module 1: Vibrational Spectroscopy (FT-IR)

Objective: Confirm functional group integrity and tautomeric state.

Mechanistic Insight

In the solid state (KBr pellet), the absence of a sharp S-H stretch (~2550 cm


) and the presence of a strong C=S stretch confirms the thione tautomer. The phenolic -OH will appear as a broad band due to intermolecular hydrogen bonding.
Diagnostic Bands Table
Functional GroupFrequency (

, cm

)
Intensity/ShapeAssignment Justification
O-H / N-H 3200 – 3450Broad, StrongOverlapping stretching of phenolic O-H and thioamide N-H.
C-H (Ar) 3000 – 3100WeakAromatic C-H stretching vibrations.
C=O 1650 – 1690Strong, SharpAmide I band (Lactam carbonyl at C4). Lower frequency due to conjugation.
C=C / C=N 1580 – 1620MediumSkeletal vibrations of the quinazolinone and phenyl rings.
C=S 1180 – 1250StrongThioamide band. Diagnostic for the thione tautomer.
C-O 1200 – 1230MediumPhenolic C-O stretch.

Experimental Protocol (KBr Pellet):

  • Desiccation: Dry the sample in a vacuum oven at 40°C for 2 hours to remove lattice water which interferes with the O-H region.

  • Grinding: Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr. Grind to a fine powder (<2 µm particle size) to minimize Christiansen scattering.

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan 4000–400 cm

    
     at 4 cm
    
    
    
    resolution (32 scans).

Module 2: Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon-hydrogen framework and confirm the para-substitution pattern.

Solvent Selection

DMSO-d


  is the mandatory solvent.
  • Solubility: The compound is sparingly soluble in CDCl

    
    .
    
  • Exchange: DMSO suppresses rapid proton exchange, allowing observation of the labile phenolic -OH and thioamide -NH protons.

H NMR Data (400 MHz, DMSO-d )
Proton (

)
MultiplicityIntegrationAssignmentStructural Logic
12.8 – 13.0 Singlet (br)1HN1-H Downfield shift characteristic of a thioamide proton (Thione form).
9.6 – 9.8 Singlet (br)1HPh-OH Phenolic proton. Broadening depends on water content/concentration.
7.9 – 8.1 Doublet (

Hz)
1HH-5 Peri-position to Carbonyl (deshielded by anisotropy).
7.7 – 7.8 Triplet1HH-7 Aromatic ring proton.[1]
7.4 – 7.6 Multiplet2HH-8, H-6 Remaining quinazolinone A-ring protons.
7.1 – 7.2 Doublet (

Hz)
2HH-2', H-6' Phenol ring (meta to OH).[2] Part of AA'BB' system.[3]
6.8 – 6.9 Doublet (

Hz)
2HH-3', H-5' Phenol ring (ortho to OH). Shielded by oxygen lone pair donation.
C NMR Data (100 MHz, DMSO-d )
  • C=S (C2):

    
     174-176 ppm. (Most downfield signal, diagnostic of thione).
    
  • C=O (C4):

    
     159-161 ppm.
    
  • Phenolic C-OH:

    
     156-158 ppm.
    
  • Aromatic Region:

    
     115-148 ppm.
    
    • Note: The carbons ortho to the hydroxyl group will be significantly shielded (~115 ppm).

Module 3: Mass Spectrometry (MS)

Objective: Determine molecular weight and fragmentation fingerprint.

Ionization Method

Electrospray Ionization (ESI) in Positive Mode (


) is preferred for purity analysis. Electron Impact (EI)  is preferred for structural elucidation via fragmentation.
Fragmentation Pathway (EI, 70 eV)

The quinazolinone core is highly stable, but specific cleavage points identify the substituents.

  • Molecular Ion (

    
    ):  m/z 270.
    
  • Loss of SH/S: m/z 237 (

    
    ) or 238 (
    
    
    
    ). Common in thio-compounds.
  • Retro-Diels-Alder (RDA): Cleavage of the pyrimidine ring is a hallmark of quinazolinones.

    • Path A: Loss of the N3-substituent fragment (Isocyanate derivative).

  • Phenolic Fragment: m/z 121 (hydroxy-phenyl isocyanate fragment) or m/z 93 (phenol radical cation).

Visualization: MS Fragmentation Logic

MassSpec M_Ion Molecular Ion [M+] m/z 270 Frag_S Desulfurization [M - S/SH] m/z ~237-238 M_Ion->Frag_S - S / -SH Frag_RDA RDA Cleavage (Quinazolinone Break) M_Ion->Frag_RDA Retro-Diels-Alder Frag_Phenol Phenolic Fragment (Substituent ID) Frag_RDA->Frag_Phenol Secondary Decay

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

Experimental Workflow & Validation

To ensure Scientific Integrity , the following workflow enforces self-validation. The synthesis of spectral data must align; for instance, if IR shows a C=S bond, NMR must show the N-H proton (thione form).

Step-by-Step Protocol
  • Sample Purity Check (TLC/HPLC):

    • Solvent: Ethyl Acetate:Hexane (1:1).[2]

    • Visualization: UV (254 nm). The compound is UV active due to the conjugated

      
      -system.
      
  • Mass Spec (Quick Screen):

    • Run ESI-MS.[4] Confirm

      
      .
      
    • Validation: If m/z matches dimer (540+), check for oxidation (disulfide formation).

  • NMR Acquisition:

    • Dissolve ~10 mg in 0.6 mL DMSO-d

      
      .
      
    • Validation: Verify the integral ratio of the AA'BB' system (4 protons total) to the Quinazolinone A-ring (4 protons). Ratio must be 1:1.

  • IR Confirmation:

    • Run KBr pellet.[1][5]

    • Validation: Confirm presence of C=O (1660 cm

      
      ) and C=S (1200 cm
      
      
      
      ). Absence of C=S suggests oxidation to quinazolinone (removal of sulfur).
Integrated Data Table (Summary)
TechniqueKey SignalStructural Conclusion
MS (ESI) m/z 271

Confirms MW = 270.31 (Formula match).
IR 1665 cm

(C=O)
Confirms intact amide/lactam core.
IR 1220 cm

(C=S)
Confirms Thione tautomer in solid state.

H NMR

12.9 (s, 1H)
Confirms N-H proton (Thione form).

H NMR

9.7 (s, 1H)
Confirms presence of Phenolic OH.

H NMR

6.8 & 7.1 (d)
Confirms 1,4-disubstituted phenyl ring (para-OH).

References

  • BenchChem. (2025).[1] Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Mass spectrum of 4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl-. NIST Chemistry WebBook. Retrieved from

  • Al-Salahi, R. et al. (2011). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molecules, 16(9). Retrieved from

  • El-Naggar, M. et al. (2020).[3] Design, Synthesis, and Biological Evaluation of New Quinazolin-2,4-diones. Royal Society of Chemistry Advances. Retrieved from

  • Kausar, N. et al. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide. RSC Advances. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone in Anticancer Research

Introduction: The Promise of the Quinazolinone Scaffold The quinazolinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] This structural motif is central to several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, which primarily function as protein kinase inhibitors.[3][4] These agents have validated the quinazoline framework as a robust starting point for the development of targeted cancer therapies.

This document focuses on a specific derivative, 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone . We will provide a comprehensive guide for researchers, scientists, and drug development professionals on its application in anticancer research. This includes an exploration of its putative mechanisms of action, detailed protocols for its evaluation, and guidance on data interpretation.

Section 1: Unraveling the Mechanism of Action

While the precise mechanisms of every quinazolinone derivative can vary, the class as a whole exhibits well-defined patterns of anticancer activity. Based on extensive literature on related compounds, we can postulate a multi-faceted mechanism for 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, centered on the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and disruption of the cell division cycle.

Inhibition of Protein Kinases

Quinazoline derivatives are renowned for their ability to function as ATP-competitive inhibitors at the active sites of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4]

  • Receptor Tyrosine Kinases (RTKs): Key targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] Inhibition of these receptors can block downstream signaling cascades like the PI3K/AKT pathway, which are critical for cell proliferation, survival, and angiogenesis.[5][6] Several studies have demonstrated that modifications to the quinazoline core can yield potent EGFR and VEGFR inhibitors.[7][8]

  • Non-Receptor Tyrosine Kinases: Other intracellular kinases, such as those in the AKT pathway, can also be targeted, further disrupting cancer cell survival signals.[5]

Induction of Apoptosis

A primary consequence of effective anticancer therapy is the induction of apoptosis. This is often triggered by the inhibition of pro-survival signaling pathways and the activation of pro-death pathways.

  • Modulation of Bcl-2 Family Proteins: Inhibition of survival pathways can lead to a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio permeabilizes the mitochondrial membrane, releasing cytochrome c.[9][10]

  • Caspase Cascade Activation: The release of cytochrome c initiates the activation of a cascade of cysteine proteases known as caspases.[11] This typically involves the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[12][13]

  • PARP Cleavage: A definitive hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3.[9][12] This event inactivates PARP's DNA repair functions, sealing the cell's fate.

Induction of Cell Cycle Arrest

By interfering with the signaling required for cell cycle progression, many quinazolinone compounds can cause cancer cells to arrest at specific checkpoints, preventing them from dividing.[2][14] This arrest, commonly observed at the G1 or G2/M phases, provides an opportunity for apoptotic mechanisms to take effect or can lead to mitotic catastrophe.[1][6][13][15][16]

The following diagram illustrates the proposed signaling cascade through which 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone may exert its anticancer effects.

signaling_pathway HPSQ 3-(4-hydroxyphenyl)-2-sulfanyl- 4(3H)-quinazolinone RTK EGFR / VEGFR Inhibition HPSQ->RTK Targets PI3K_AKT PI3K/AKT Pathway Inhibition RTK->PI3K_AKT Blocks Bcl2_Family Increased Bax/Bcl-2 Ratio PI3K_AKT->Bcl2_Family Leads to CellCycle Cell Cycle Arrest (G2/M Phase) PI3K_AKT->CellCycle Induces Caspase9 Caspase-9 Activation Bcl2_Family->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Induces CellCycle->Apoptosis Contributes to

Caption: Proposed mechanism of action for 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone.

Section 2: Experimental Protocols for In Vitro Evaluation

The following protocols provide step-by-step methodologies to assess the anticancer potential of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone in a laboratory setting.

Protocol: Cell Viability Assessment using MTT Assay

This colorimetric assay is a fundamental first step to determine the cytotoxic effect of the compound on cancer cells by measuring metabolic activity.[17][18] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[19][20]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce MTT to formazan, which can be quantified spectrophotometrically after solubilization.[17][19] The intensity of the purple color is directly proportional to the number of living cells.[18]

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)[18][19]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[21]

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤ 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with solvent only) and a positive control (a known anticancer drug like gefitinib).[22][23]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium to each well. Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17][21]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[20]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Read the absorbance at 570 nm using a microplate reader.[20][21]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: Analysis of Apoptosis Markers by Western Blot

This protocol allows for the detection of key proteins involved in the apoptotic cascade, providing mechanistic insight into the compound's effect.[12]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect changes in the expression or cleavage of apoptosis-related proteins like caspases and PARP.[11]

western_blot_workflow start Cell Treatment & Harvesting lysis Protein Extraction (Cell Lysis) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Protein Transfer (to PVDF/NC Membrane) sds->transfer block Blocking (5% Milk or BSA) transfer->block primary_ab Primary Antibody Incubation (e.g., anti-Cleaved PARP) Overnight at 4°C block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: Standard experimental workflow for Western blot analysis of apoptosis markers.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors[24]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) detection kit

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells in 6-well plates with the compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours. Harvest the cells and lyse them with ice-cold RIPA buffer.[9][24] Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[9] Collect the supernatant and quantify the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[24]

  • SDS-PAGE: Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[24]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[9]

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of target proteins to a loading control like β-actin or GAPDH.[9]

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following compound treatment.

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By measuring the fluorescence intensity of a population of stained cells using a flow cytometer, one can distinguish between cells in different cycle phases based on their DNA content. Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak.

flow_cytometry_workflow start Cell Treatment & Harvesting fixation Cell Fixation (Ice-cold 70% Ethanol) start->fixation washing Washing with PBS fixation->washing rnase RNase A Treatment (Removes RNA) washing->rnase pi_stain DNA Staining (Propidium Iodide) rnase->pi_stain acquisition Data Acquisition (Flow Cytometer) pi_stain->acquisition analysis Data Analysis (Cell Cycle Modeling Software) acquisition->analysis

Caption: Workflow for preparing and analyzing samples for cell cycle status via flow cytometry.

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)[25]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[25]

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the compound for a specified time (e.g., 24 hours). Harvest approximately 1x10⁶ cells by trypsinization or scraping.

  • Fixation: Wash the cells with PBS and centrifuge. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[25] Fix the cells for at least 30 minutes (or up to several weeks) at 4°C.

  • Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS to rehydrate the cells.[25]

  • RNase Treatment: Resuspend the cells in 100 µL of RNase A solution and incubate at room temperature for 5-15 minutes.[25][26] This step is crucial to ensure that only DNA is stained.

  • PI Staining: Add 400 µL of PI staining solution.[25] Incubate for at least 20 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000-20,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[26]

Section 3: Data Presentation and Interpretation

Table 1: Cytotoxicity of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone Data is presented as the mean IC₅₀ (µM) ± standard deviation from three independent experiments.

Cell LineTissue of OriginIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Positive Control (e.g., Gefitinib)
A549Lung Carcinomae.g., 8.6 ± 1.2e.g., 15.4 ± 2.5
MCF-7Breast Adenocarcinomae.g., 12.3 ± 2.1e.g., 21.1 ± 3.0
HepG2Hepatocellular Carcinomae.g., 7.1 ± 0.9e.g., 18.9 ± 2.8

Table 2: Western Blot Analysis of Apoptotic Markers in A549 Cells (24h Treatment) Data is presented as the mean fold change in protein expression relative to the vehicle control (normalized to β-actin) ± standard deviation.

Target ProteinVehicle Control8 µM Test Compound16 µM Test Compound
Cleaved PARP1.0 ± 0.0e.g., 3.5 ± 0.4e.g., 8.2 ± 0.9
Bax/Bcl-2 Ratio1.0 ± 0.0e.g., 2.8 ± 0.3e.g., 6.5 ± 0.7

Table 3: Cell Cycle Distribution in A549 Cells (24h Treatment) Data is presented as the percentage of cells in each phase ± standard deviation.

Cell Cycle PhaseVehicle Control (%)8 µM Test Compound (%)16 µM Test Compound (%)
Sub-G1 (Apoptosis)2.1 ± 0.5e.g., 8.5 ± 1.1e.g., 19.4 ± 2.3
G0/G155.4 ± 3.1e.g., 40.1 ± 2.8e.g., 25.6 ± 2.5
S20.3 ± 1.9e.g., 15.2 ± 1.5e.g., 10.1 ± 1.3
G2/M22.2 ± 2.5e.g., 36.2 ± 3.0e.g., 44.9 ± 3.8

Interpretation: A comprehensive analysis of the data would suggest that 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone is a potent anticancer agent. The low micromolar IC₅₀ values indicate significant cytotoxicity. The dose-dependent increase in cleaved PARP and the Bax/Bcl-2 ratio strongly supports apoptosis induction as a key mechanism. Furthermore, the accumulation of cells in the G2/M phase, coupled with a decrease in G0/G1 and S phases, demonstrates that the compound effectively induces cell cycle arrest, preventing cancer cell proliferation.

Section 4: In Vivo Evaluation: A Conceptual Framework

Following promising in vitro results, the next logical step is to assess the compound's efficacy in a living organism.

Xenograft Models: The most common approach involves the use of tumor xenograft models.[6] This is achieved by subcutaneously implanting human cancer cells (e.g., A549, which showed good in vitro sensitivity) into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, mice are treated with the test compound, a vehicle control, and a positive control drug.

Key Endpoints for In Vivo Studies:

  • Tumor Growth Inhibition: Tumor volume is measured regularly throughout the study. The primary outcome is the percentage of tumor growth inhibition compared to the vehicle control group.[6][27]

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. Significant weight loss may indicate adverse effects.[6]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry to confirm that the molecular changes observed in vitro (e.g., increased cleaved caspase-3) also occur in vivo.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Medicinal Perspective of Quinazolinone Deriv
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (URL: [Link])

  • Assaying cell cycle status using flow cytometry - PMC. (URL: [Link])

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (URL: [Link])

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC. (URL: [Link])

  • Cell Cycle Tutorial Contents. (URL: [Link])

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (URL: [Link])

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (URL: [Link])

  • Determination of Caspase Activation by Western Blot - PubMed - NIH. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC. (URL: [Link])

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (URL: [Link])

  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (URL: [Link])

  • In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed. (URL: [Link])

  • Synthesis, Antiproliferative, and Antioxidant Evaluation of 2-Pentylquinazolin-4(3H)-one(thione) Derivatives with DFT Study - PMC. (URL: [Link])

  • Synthesis and anticancer activity of new quinazoline derivatives - PubMed. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: [Link])

  • Synthesis and anticancer activity of new quinazoline derivatives - Semantic Scholar. (URL: [Link])

  • Synthesis and anticancer activity of new quinazoline derivatives - ResearchGate. (URL: [Link])

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - ResearchGate. (URL: [Link])

  • Quinazolinone Anticancer Agents Research Guide - PapersFlow. (URL: [Link])

  • (PDF) Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (URL: [Link])

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC - NIH. (URL: [Link])

  • The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - MDPI. (URL: [Link])

  • Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC. (URL: [Link])

  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC. (URL: [Link])

  • A selection of illustrative examples of Quinazolin-4(3H)-ones that have... - ResearchGate. (URL: [Link])

Sources

Application

how to dissolve 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone for in vitro experiments

Topic: Protocol for Dissolving 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone for In Vitro Experiments Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Discovery Professionals [1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Dissolving 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone for In Vitro Experiments Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Discovery Professionals [1]

Executive Summary

This guide provides a high-precision protocol for the solubilization, storage, and application of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone .[1] This compound belongs to the 2,3-disubstituted quinazolinone class, a privileged scaffold in medicinal chemistry known for anticancer (EGFR inhibition), anticonvulsant, and antimicrobial properties.

The Solubility Challenge: The primary challenge with this molecule lies in its tautomeric nature and lipophilicity .[1] While the IUPAC name suggests a thiol (-SH) group at position 2, in the solid state and neutral solution, these compounds predominantly exist as the 2-thioxo (C=S) tautomer. This rigid, planar structure facilitates strong intermolecular


-stacking, resulting in poor aqueous solubility and a high risk of precipitation ("crashing out") upon dilution into culture media.

This protocol utilizes a DMSO-based intermediate dilution strategy to ensure stable delivery of the compound to biological assays without precipitation artifacts.[1]

Physicochemical Profile & Solubility Assessment

Understanding the molecular properties is critical for predicting solvent behavior.[1]

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₄H₁₀N₂O₂S--
Molecular Weight ~270.31 g/mol Small molecule; suitable for high-concentration stocks.[1]
Tautomerism Thiol (-SH)

Thione (=S)
The thione form (dominant) is less polar than the thiol, reducing water solubility.[1]
LogP (Estimated) ~2.5 – 3.2Moderately lipophilic.[1] Requires organic co-solvent.[1]
pKa (Phenolic OH) ~10.0Ionizes at high pH (basic), but remains neutral at physiological pH (7.4).[1]
Primary Solvent DMSO (Dimethyl Sulfoxide) Recommended. Dissolves >50 mM.[1]
Secondary Solvent DMF (Dimethylformamide)Alternative if DMSO is incompatible (rare).[1]
Aqueous Solubility < 0.1 mg/mL (predicted)Insoluble. Do not attempt to dissolve directly in water/media.[1]

Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) in anhydrous DMSO.

Reagents & Equipment
  • Compound: 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone (Solid powder).[1]

  • Solvent: Sterile, Anhydrous DMSO (Cell Culture Grade,

    
    99.9%).
    
  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps (to prevent plastic leaching).

  • Equipment: Analytical balance, Vortex mixer, Sonicator bath.

Step-by-Step Procedure
  • Calculate Mass: Determine the mass required for your target concentration.[1]

    • Formula:

      
      [1]
      
    • Example: To make 1 mL of a 50 mM stock:

      
      
      
  • Weighing: Weigh the powder into the amber glass vial. Note: Quinazolinones can be electrostatic; use an antistatic gun if necessary.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

    • Critical: Do not use water or buffers at this stage.[1]

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5–10 minutes.

    • Visual Check: The solution should be completely clear and yellow/amber.[1] If particles remain, sonicate further.

  • Aliquoting: Dispense into small aliquots (e.g., 20–50

    
    L) to avoid repeated freeze-thaw cycles.
    
  • Storage: Store at -80°C (long term >1 month) or -20°C (short term). Protect from light.[1]

Protocol: In Vitro Application (Serial Dilution)

The "Crash-Out" Risk: Direct addition of a high-concentration DMSO stock (e.g., 50 mM) to cell culture media often causes immediate precipitation due to the rapid change in polarity.[1]

The Solution: Use an Intermediate Dilution Step .[1]

Workflow Diagram

DilutionProtocol cluster_note Mechanism Stock Master Stock (50 mM in DMSO) Inter Intermediate Plate (200x Conc. in DMSO) Stock->Inter Serial Dilution (in DMSO) Final Final Assay Well (1x Conc., 0.5% DMSO) Inter->Final 1:200 Dilution (Step-down) Media Assay Media (Cell Culture) Media->Final Bulk Volume Note Keeping the compound in DMSO until the final step prevents precipitation shock.

Figure 1: Optimal dilution workflow to maintain solubility.

Step-by-Step Dilution Strategy

Scenario: You need a final assay concentration of 10


M  with 0.5% DMSO .
  • Preparation of Intermediate Stock (200x):

    • Dilute your Master Stock (50 mM) down to 2 mM using 100% DMSO .[1]

    • Perform all serial dilutions (e.g., for an IC50 curve) in 100% DMSO in a V-bottom plate.

    • Why? This ensures the compound remains fully soluble during the dilution process.[1]

  • Final Addition to Cells:

    • Add 1

      
      L  of the 2 mM Intermediate Stock to 199 
      
      
      
      L
      of cell culture media in the assay well.
    • Final Concentration: 10

      
      M.
      
    • Final DMSO: 0.5% (Generally tolerated by most cell lines; verify for sensitive primary cells).[1]

  • Mixing: Mix gently by pipetting up and down 3 times or using a plate shaker (30 seconds). Do not vortex vigorously, as this can induce foaming and protein denaturation in the media.

Troubleshooting & Stability

IssueCauseSolution
Cloudiness upon dilution Compound "crashed out" due to low aqueous solubility.1. Lower the final concentration.2. Increase DMSO % (if cells tolerate).3.[1] Warm media to 37°C before addition.
Yellow color change Oxidation of the thio-group or pH shift.[1]The 2-thioxo group is stable, but thiol oxidation can occur.[1] Use fresh aliquots. Ensure media pH is 7.2–7.4.
Loss of potency Adsorption to plastics.[1]Quinazolinones are lipophilic and stick to polystyrene.[1] Use low-binding tips and plates (polypropylene) for intermediate steps.[1]

Mechanistic Insight: The Thione-Thiol Equilibrium

Understanding the tautomerism helps explain the compound's reactivity and solubility.[1]

Tautomerism cluster_solubility Impact on Solubility Thione Thione Form (C=S) (Dominant in Solid/Neutral) Thiol Thiol Form (C-SH) (Minor / Basic pH) Thione->Thiol Tautomerization Precip High Lattice Energy (Poor Water Solubility) Thione->Precip Promotes Thiol->Thione Equilibrium

Figure 2: The thione tautomer dominates in neutral conditions, contributing to the compound's high crystallinity and low water solubility.

References

  • TargetMol. 4(3H)-Quinazolinone Solubility & Stability Data. Retrieved from TargetMol Compound Libraries.[1] Link

  • MedChemExpress. Quinazolinone Derivatives Solubility Guidelines. Retrieved from MedChemExpress Product Guides.[1] Link

  • Al-Shamary, D. S., et al. (2011). "Synthesis of Thioxoquinazolin-4(3H)-one Derivatives Under Microwave and Ultrasonic Irradiation." Asian Journal of Chemistry. Describes the synthesis and physical properties of 2-thioxo-quinazolinones. Link

  • El-Hiti, G., et al. (2016).[2] "Crystal structure of 3-(2-bromophenyl)-1,1-dimethylthiourea and related quinazolinones." Chemistry. Provides structural insights into the planarity and stacking of these molecules.[1] Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 2-(4-hydroxyphenyl)quinazolin-4(3H)-one.[1]Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-Sulfanyl Quinazolinones in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with 2-sulfanyl quinazolinones i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with 2-sulfanyl quinazolinones in Dimethyl Sulfoxide (DMSO). As a class of heterocyclic compounds with significant interest in medicinal chemistry, understanding their solubility behavior is critical for successful experimental outcomes.[1][2][3] This resource is designed to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.

I. Understanding the Challenge: The Nature of 2-Sulfanyl Quinazolinones and DMSO

2-Sulfanyl quinazolinones, also known as 2-mercapto-quinazolinones, are structurally characterized by a fused benzene and pyrimidine ring system with a sulfur-containing group at the second position.[2][4][5] This heterocyclic scaffold often contributes to poor aqueous solubility, a common hurdle in drug discovery.[2] While DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide range of compounds, issues can still arise with this particular class of molecules.[6][7]

Factors that can influence the solubility of these compounds include:

  • Molecular Structure: The specific substitutions on the quinazolinone ring system can significantly alter polarity and crystal lattice energy, thereby affecting solubility.[3][8][9]

  • Purity of the Compound: Impurities can interfere with the dissolution process.

  • Purity of the Solvent: DMSO is hygroscopic and can absorb water from the atmosphere.[10][11][12] Even small amounts of water can decrease the solubility of hydrophobic compounds.[12][13]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with 2-sulfanyl quinazolinones and DMSO.

Q1: My 2-sulfanyl quinazolinone is not dissolving in DMSO at room temperature, even at a low concentration. What should I do first?

A1: The first step is to ensure the purity of your materials and then apply gentle energy to facilitate dissolution.

  • Verify Solvent Quality: Always use anhydrous (water-free) DMSO from a freshly opened bottle.[10][11] As DMSO is hygroscopic, older bottles may have absorbed atmospheric moisture, which can significantly hinder the solubility of hydrophobic compounds.[12][13]

  • Initial Mechanical Agitation: Vigorously vortex the solution for 1-2 minutes.[14][15] This increases the interaction between the solvent and the solute particles.

  • Gentle Warming: If the compound remains insoluble, warm the solution in a water bath at 30-40°C for 10-15 minutes, with intermittent vortexing.[14][16] Be cautious and ensure your compound is thermally stable before applying heat.

  • Sonication: If warming is ineffective or not advisable, use a bath sonicator for 5-10 minutes.[14][16][17] Sonication uses ultrasonic waves to break apart solute particles and enhance dissolution.

Q2: I managed to dissolve my compound with heating, but a precipitate formed after it cooled down. What does this mean?

A2: This indicates that you have created a supersaturated solution. The concentration of your compound is above its solubility limit at room temperature.

  • Determine True Solubility: This situation highlights the difference between kinetic and thermodynamic solubility.[8] You will need to perform a solubility test to determine the maximum stable concentration at your desired temperature. A detailed protocol is provided in Section IV.

  • Work with a Suspension: If your experimental design allows, you can work with a homogenous suspension. Ensure the suspension is well-mixed before each use.

  • Consider Co-solvents: If a true solution is required, you may need to explore the use of co-solvents.

Q3: Can I use co-solvents to improve the solubility of my 2-sulfanyl quinazolinone in DMSO?

A3: Yes, using a co-solvent is a common strategy. However, the choice of co-solvent and its concentration must be carefully considered based on your experimental system.

  • Common Co-solvents: For in-vivo or cell-based assays, co-solvents like PEG300, Tween 80, or corn oil are often used in combination with DMSO.[18][19] For other applications, solvents like N,N-dimethylformamide (DMF) might be suitable.[1]

  • Impact on Biological Systems: Be aware that co-solvents can have their own biological effects. It is crucial to include appropriate vehicle controls in your experiments to account for any effects of the solvent mixture.[20][21]

Q4: How can I be sure that my compound is stable in DMSO, especially after heating?

A4: This is a critical consideration. While DMSO is generally considered a stable solvent, some sulfur-containing compounds can undergo degradation, especially with prolonged heating or storage.[22][[“]]

  • Analytical Verification: The best way to confirm compound stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram of a freshly prepared solution with one that has been heated or stored.

  • NMR Spectroscopy: Proton NMR (¹H NMR) can also be used to check for the appearance of new peaks that would indicate degradation products.

  • Minimize Heat Exposure: Only heat the solution for the minimum time necessary to achieve dissolution.

Q5: What is the best way to store my 2-sulfanyl quinazolinone stock solution in DMSO?

A5: Proper storage is essential to maintain the integrity of your stock solution.

  • Aliquot and Freeze: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[12]

  • Storage Temperature: Store aliquots at -20°C or -80°C in tightly sealed vials.[11][14]

  • Pre-use Procedure: Before use, allow the aliquot to warm to room temperature and vortex thoroughly to ensure any settled material is redissolved.[14]

III. Troubleshooting Workflow

This workflow provides a systematic approach to addressing solubility issues with 2-sulfanyl quinazolinones in DMSO.

Caption: Troubleshooting workflow for solubility issues.

IV. Experimental Protocols

Protocol 1: Standard Dissolution Procedure
  • Preparation: Weigh the desired amount of your 2-sulfanyl quinazolinone into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to reach your target concentration.

  • Mixing: Vortex the solution vigorously for 1-2 minutes at room temperature.[14][15]

  • Visual Inspection: Check for any undissolved particles. If the solution is not clear, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution Procedure
  • Initial Steps: Follow steps 1-3 of Protocol 1.

  • Heating: Place the vial in a water bath set to 30-40°C for 10-15 minutes, vortexing intermittently.[14][16] Note: Confirm the thermal stability of your compound before applying heat.

  • Sonication: If particles persist, place the vial in a bath sonicator for 5-10 minutes.[14][16][17]

  • Final Inspection: Allow the solution to return to room temperature and visually inspect for clarity. If a precipitate forms upon cooling, the solution is supersaturated.

Protocol 3: Determining Maximum Thermodynamic Solubility

This protocol will help you determine the highest concentration at which your compound forms a stable solution in DMSO at a specific temperature.

  • Prepare a Supersaturated Solution: Add an excess amount of your compound to a known volume of DMSO in a sealed vial.

  • Equilibration: Agitate the mixture on a shaker at a constant temperature (e.g., room temperature) for 24-48 hours to ensure equilibrium is reached.[1][15]

  • Separation: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[15]

  • Quantification: Carefully remove a known volume of the supernatant. Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of your compound using a validated analytical method such as HPLC or UV-Visible Spectroscopy.[15] This concentration represents the maximum thermodynamic solubility.

V. Data Presentation

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Action
Compound will not dissolve at room temperature.Low intrinsic solubility, impure solvent.Use anhydrous DMSO, apply vortexing, gentle heat, or sonication.[10][14]
Precipitate forms after cooling a heated solution.Supersaturation.Determine the true thermodynamic solubility.[1]
Compound precipitates when diluted in aqueous media.Low aqueous solubility.Use a stepwise dilution, consider co-solvents like PEG300 or Tween 80 for biological assays.[18][19]
Inconsistent results from the same stock solution.Precipitation upon storage, degradation.Aliquot stock solutions, store at -80°C, and vortex before use.[11][14] Assess compound stability with HPLC or LC-MS.

Table 2: Common Co-solvents for In-Vivo/In-Vitro Assays

Co-solvent Typical Concentration Range Notes
PEG300/40010-40%Often used in combination with other solvents.[18]
Tween 801-5%A surfactant that can help to maintain solubility in aqueous solutions.[18]
Ethanol<10%Can be used, but may have higher cellular toxicity than DMSO at similar concentrations.
Cremophor EL<5%Can cause hypersensitivity reactions in some in-vivo models.

VI. Concluding Remarks

Troubleshooting the solubility of 2-sulfanyl quinazolinones in DMSO requires a systematic and informed approach. By understanding the chemical properties of both the solute and the solvent, and by employing the appropriate techniques, you can overcome these challenges and ensure the reliability and reproducibility of your experimental data. Always prioritize the use of high-purity reagents and validate the stability of your compound in solution, especially when using elevated temperatures.

VII. References

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed. (2019, November 15). PubMed. [Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (2012, October 2). ResearchGate. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. (2026, February 6). ResearchGate. [Link]

  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? (2024, June 7). ResearchGate. [Link]

  • DMSO - gChem. gChem. [Link]

  • Improved Remdesivir Solubility by Sonication - Hielscher Ultrasonics. (2020, April 21). Hielscher Ultrasonics. [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Excipient. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry - ACS Publications. (2022, December 21). ACS Publications. [Link]

  • Non-enzymatic assimilation of organosulfur compounds at the interface of geochemistry and biochemistry | bioRxiv. (2026, February 20). bioRxiv. [Link]

  • Role of DMSO in sulfur-related organic reactions - Consensus. Consensus. [Link]

  • DMSO wont dilute my pure compound. How to solve this? - ResearchGate. (2014, January 16). ResearchGate. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC. PMC. [Link]

  • High throughput sonication: evaluation for compound solubilization - PubMed. (2005, September 15). PubMed. [Link]

  • Photosensitized Degradation of DMSO Initiated by PAHs at the Air‐Water Interface, as an Alternative Source of Organic Sulfur Compounds to the Atmosphere - ResearchGate. (2025, November 14). ResearchGate. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. [Link]

  • CHAPTER 2: Tactics to Improve Solubility - Books - The Royal Society of Chemistry. (2021, August 27). The Royal Society of Chemistry. [Link]

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. ResearchGate. [Link]

  • Workup: DMF or DMSO - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • Dissolving Plant Extract in 4% DMSO and Sonication? - ResearchGate. (2017, September 20). ResearchGate. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC. PMC. [Link]

  • 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization - ACS Publications. (2018, March 9). ACS Publications. [Link]

  • Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols / Herman Gershon, Donald. HathiTrust. [Link]

  • (PDF) 2-Mercapto-quinazolinones as inhibitors of NDH-2 and Mycobacterium tuberculosis: Structure-activity relationships, mechanism of action and ADME characterization - ResearchGate. (2018, March 9). ResearchGate. [Link]

  • University of Dundee 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis Muruge. (2018, March 9). University of Dundee. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (2025, February 1). MDPI. [Link]

  • DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical. [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Chem-space.com. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. PMC. [Link]

  • Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. Kyoto University. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. (2024, October 30). Quora. [Link]

  • Mechanism for the reaction of quinazolinone synthesis using DMSO as methyl source. ResearchGate. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18). PMC. [Link]

  • Solubility in DMSO - Dimethyl Sulfoxide - Scribd. Scribd. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - MDPI. (2021, June 28). MDPI. [Link]

  • Quinazoline sulfonamide derivatives targeting MicroRNA-34a/MDM4/p53 apoptotic axis with radiosensitizing activity - PMC. (2024, April 25). PMC. [Link]

  • Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal‐Free Conditions - ResearchGate. ResearchGate. [Link]

Sources

Optimization

addressing incomplete reactions in the synthesis of quinazolinone intermediates

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Ticket #QZN-404: Troubleshooting Incomplete Conversions in Quinazolinone Scaffolds Welcome to the Quinazolinone Synthesis Support Center You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Ticket #QZN-404: Troubleshooting Incomplete Conversions in Quinazolinone Scaffolds

Welcome to the Quinazolinone Synthesis Support Center

You are likely here because your reaction monitoring (TLC/LC-MS) shows a persistent "stalled" state—either a mixture of starting material and product that refuses to shift, or the accumulation of a specific intermediate.

In quinazolinone synthesis, "incomplete reaction" is rarely a mystery; it is usually a kinetic trap (insufficient activation energy for ring closure) or a thermodynamic equilibrium issue (failure to remove water/hydrogen).

This guide bypasses standard textbook procedures to focus on rescue protocols for experiments currently in progress.

Module 1: The Diagnostic Workflow (Triage)

Before adding reagents, you must identify where the reaction is stuck. Use this logic gate to determine your remediation strategy.

Quinazolinone_Triage Start START: Reaction Stalled CheckLCMS Analyze LC-MS / NMR Start->CheckLCMS Mass_SM Mass = Starting Material Only? CheckLCMS->Mass_SM Mass_Inter Mass = Open Chain Amide (M+18 of Product)? Mass_SM->Mass_Inter No Act_Activation ISSUE: Nucleophilic Attack Failed FIX: Activate Carbonyl / Change Solvent Mass_SM->Act_Activation Yes Mass_Dihydro Mass = Dihydro-quinazolinone (M+2 of Product)? Mass_Inter->Mass_Dihydro No Act_Dehydration ISSUE: Cyclodehydration Failure FIX: Add Dehydrating Agent (PPE/SOCl2) Mass_Inter->Act_Dehydration Yes Act_Oxidation ISSUE: Oxidation Failure FIX: Add Oxidant (I2/DMSO) Mass_Dihydro->Act_Oxidation Yes

Figure 1: Diagnostic logic for identifying the specific bottleneck in quinazolinone synthesis.

Module 2: The Niementowski Bottleneck

Scenario: You are condensing anthranilic acid with an amide (or formamide).[1][2][3][4][5] Symptom: LC-MS shows a peak corresponding to the N-acyl anthranilamide intermediate (Open chain). The ring will not close.

The Science of the Stall

The Niementowski reaction is a two-step process:

  • Intermolecular Amidation: Formation of the amide bond.

  • Intramolecular Cyclodehydration: Attack of the amide nitrogen on the acid carbonyl, followed by water loss. Step 2 is the rate-determining step. If your reaction is stuck here, thermal energy alone is insufficient to overcome the activation barrier for water elimination, often due to steric hindrance at the ortho position.

Protocol A: Chemical Rescue (Dehydrating Agents)

Use this if you cannot increase temperature due to substrate stability.

Reagent: Polyphosphoric Ester (PPE) or Thionyl Chloride (


).
Mechanism:  Converts the poor leaving group (-OH) into a good one, forcing cyclization.
  • Cool Down: Cool your reaction mixture to room temperature.

  • Solvent Swap (If necessary): If in ethanol/water, evaporate to dryness. Redissolve in dry Toluene or Dioxane.

  • Activation:

    • Option A (Mild): Add PPE (Polyphosphoric ester) (2.0 equiv). Heat to 90°C for 2 hours.

    • Option B (Aggressive): Add

      
        (1.5 equiv) dropwise at 0°C, then reflux for 1 hour.
      
  • Quench: Pour into ice-cold

    
     solution. The precipitate is your cyclized quinazolinone.
    

Expert Insight: Avoid mineral acids (HCl) if your product has acid-sensitive groups. PPE is a "soft" dehydrator that works exceptionally well for sterically crowded anthranilamides [1].

Module 3: The Dihydro- Trap (Oxidative Route)

Scenario: Condensation of 2-aminobenzamide with an aldehyde.[6] Symptom: You observe a mass of


. The ring is closed, but it is not aromatic (2,3-dihydroquinazolin-4(3H)-one).
The Science of the Stall

This reaction requires an oxidative dehydrogenation step to regain aromaticity. Without an external oxidant, the reaction relies on atmospheric oxygen, which is kinetically slow and inefficient in standard reflux setups.

Protocol B: Iodine-Mediated Oxidative Rescue

A metal-free, high-yielding protocol to push the dihydro- intermediate to the fully aromatic quinazolinone.

Reagent: Molecular Iodine (


).[7]
Solvent:  DMSO or DMF (DMSO acts as a co-oxidant).
  • Do not isolate: This can be done directly in the crude reaction pot if the solvent is compatible (DMSO/DMF/EtOH).

  • Addition: Add Molecular Iodine (

    
    )  (1.1 equiv) to the stalled reaction mixture.
    
  • Heat: Stir at 80–100°C for 1–2 hours.

  • Workup:

    • Cool to RT.

    • Add 5% aqueous

      
       (Sodium Thiosulfate)  to quench excess iodine.
      
    • The product usually precipitates out; filter and wash with water.

Oxidative_Pathway SM Aldehyde + 2-Aminobenzamide Dihydro Dihydroquinazolinone (STALLED HERE) SM->Dihydro Condensation (-H2O) Transition Iodine Complex [Intermediate] Dihydro->Transition + I2 / DMSO Product Quinazolinone (Aromatic) Transition->Product - 2HI (Oxidation)

Figure 2: Mechanism of Iodine-promoted oxidative dehydrogenation to resolve stalled dihydro- intermediates [2].

Module 4: Comparative Efficiency of Rescue Methods

When standard thermal reflux fails, choose your rescue method based on the following data:

MethodTarget BottleneckTypical YieldReaction TimeProsCons
Microwave Irradiation Cyclodehydration85-95%10-20 minFast; Clean; High Yield [3]Requires MW reactor; Scale limited

/ DMSO
Oxidation (Dihydro-)80-92%1-2 hMetal-free; Simple workup [2]Iodine requires quenching; DMSO removal

/ Reflux
Cyclodehydration70-85%1-4 hForces stubborn rings closeHarsh; Incompatible with acid-labile groups
Ionic Liquids Activation Energy75-90%30-60 minRecyclable solventExpensive; Viscosity issues

FAQ: Advanced Troubleshooting

Q: My reaction is black/tarry, but SM remains. What happened? A: You likely overheated without achieving the activation energy for cyclization. This is common in the Niementowski reaction at >180°C.

  • Fix: Lower the temperature to 100°C and use a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) to lower the activation barrier rather than forcing it with heat.

Q: I have an electron-withdrawing group (EWG) on the anthranilic acid. Why is it slow? A: EWGs (like


 or 

) on the anthranilic ring reduce the nucleophilicity of the amine (Step 1) or the amide nitrogen (Step 2).
  • Fix: Use Microwave irradiation .[1][4][8][9] The dielectric heating effect specifically couples to the polar intermediates, overcoming the electronic deactivation significantly better than convective heating [3].

Q: Can I use one-pot multicomponent reactions (MCR) to avoid isolation issues? A: Yes. The three-component reaction (Aldehyde + Dimedone + Urea/Thiourea) often proceeds well but can stall at the dihydropyrimidinone stage (Biginelli-like).

  • Fix: Add a catalytic amount of p-TSA (p-Toluenesulfonic acid) to drive the dehydration steps if the reaction stalls.

References

  • Review on Quinazolinone Synthesis

    • Title: Recent Advances in the Synthesis of Quinazolines and Quinazolinones[3][4][8][9][10][11]

    • Source: Molecules (2014)
    • URL:[Link]

  • Iodine-Catalyzed Oxidation

    • Title: Iodine-catalyzed oxidative system for cyclization of primary alcohols with o-aminobenzamides[12]

    • Source: RSC Advances (2012)
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview
    • Source: Frontiers in Chemistry (2020)
    • URL:[Link]

Sources

Troubleshooting

selecting optimal solvents for quinazolinone synthesis (e.g., DMSO, DMF)

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during the synthesis of this critical heterocyclic scaffold.

Section 1: Solvent Selection - The Foundation of Success

The choice of solvent is a critical parameter that can dictate the success, yield, and purity of your quinazolinone synthesis. Polar aprotic solvents, particularly Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), are frequently employed due to their excellent solvating power for the requisite starting materials and intermediates.[1] However, their roles extend beyond simple dissolution, often actively participating in or influencing the reaction mechanism.

Q1: When should I choose DMSO over DMF, or vice versa?

A1: The selection between DMSO and DMF is not arbitrary and should be based on reaction temperature, the nature of your substrates, and the specific synthetic route.

  • Choose DMSO for higher temperature reactions. With a boiling point of 189°C, DMSO is superior for reactions requiring significant thermal energy, such as condensations that are sluggish at lower temperatures.[2] Many modern protocols for quinazolinone synthesis from 2-aminobenzamides require temperatures of 120°C or higher, making DMSO an ideal choice.[2][3]

  • Consider DMSO's dual role as a solvent and reactant. In certain protocols, DMSO can act as a C1 source (a synthon for one carbon atom) to form the quinazolinone ring, particularly when reacting with 2-aminobenzamides.[2][4][5][6][7] This is often mediated by an oxidant like H₂O₂ or occurs under specific catalytic conditions.[2][6] If your synthesis relies on this mechanism, DMSO is the required reagent, not just a solvent.

  • Choose DMF for moderate temperature reactions or when substrate stability is a concern. DMF (boiling point 153°C) is suitable for many syntheses. However, be aware that at elevated temperatures, DMF can decompose to generate dimethylamine, which can act as a nucleophile and lead to unwanted side products.[8]

  • Evaluate substrate and intermediate solubility. While both are excellent polar aprotic solvents, subtle differences in solubility can exist. A preliminary solubility test with your specific starting materials at the target reaction temperature is always a prudent step.[9]

PropertyDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
Boiling Point 189 °C (372 °F)153 °C (307 °F)
Dielectric Constant 47.238.3
Primary Role Solvent, High-Temp ReactionsSolvent, Moderate-Temp Reactions
Secondary Role Can act as a C1 synthon/reactant.[2][4][6]Can be a source of dimethylamine.[8]
Common Use Cases Condensation of 2-aminobenzamides with aldehydes or other synthons.[1][3]Reactions where high temperatures might degrade sensitive functional groups.[3][10]
Potential Issues Can be difficult to remove under vacuum; hygroscopic.Can decompose to form dimethylamine, leading to side reactions.[8]
Q2: My reaction involves microwave irradiation. Does this affect my choice of solvent?

A2: Yes, absolutely. Microwave-assisted organic synthesis (MAOS) relies on the ability of a solvent or reagent to absorb microwave energy and convert it into heat. Both DMSO and DMF are polar solvents with high dielectric constants, making them excellent choices for microwave chemistry as they couple efficiently with the microwave field.[11][12]

The choice between them will still depend on the target temperature. Microwave reactors allow for precise temperature control, often exceeding the solvent's atmospheric boiling point in a sealed vessel. However, the inherent thermal stability of DMSO makes it a robust choice for high-temperature microwave-assisted syntheses, which can dramatically reduce reaction times from hours to minutes.[11][13][14]

Section 2: Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Q3: My reaction yield is consistently low. What are the first things I should check?

A3: Low yield is a common problem that can often be resolved with a systematic approach.[1] Here is a logical workflow to diagnose the issue:

G start Low Yield Observed check_purity Verify Purity of Starting Materials (e.g., 2-aminobenzamide) start->check_purity check_completion Monitor Reaction via TLC/LC-MS check_purity->check_completion purify Action: Purify/Recrystallize Starting Materials check_purity->purify Impurities Found incomplete Reaction Incomplete? check_completion->incomplete side_reactions Side Products Observed? incomplete->side_reactions No, reaction is complete extend_time Action: Extend Time / Increase Temperature incomplete->extend_time Yes optimize_stoich Action: Adjust Stoichiometry & Temperature side_reactions->optimize_stoich Yes solvent_screen Action: Screen Alternative Solvents (e.g., DMSO, DMF, MeCN) side_reactions->solvent_screen No

Caption: Troubleshooting workflow for low reaction yields.

  • Reagent Purity: Ensure your starting materials, such as 2-aminobenzamide or anthranilic acid, are pure and, critically, dry. Water can interfere with many condensation reactions. Recrystallization may be necessary.[1]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. If starting material remains after the prescribed time, the reaction is incomplete.[1]

  • Temperature and Time: If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature.[1][9] For example, if a reaction is sluggish in DMF at 120°C, switching to DMSO and increasing the temperature to 140°C could drive it to completion.

  • Side Reactions: If your TLC shows the consumption of starting material but multiple new spots in addition to your product, side reactions are likely consuming your reagents.[1] This may require adjusting reactant stoichiometry or lowering the temperature to improve selectivity.[9]

Q4: I am seeing an unexpected byproduct. What could it be?

A4: The nature of the byproduct provides crucial clues. One common issue, particularly when starting from anthranilic acid and an anhydride (like acetic anhydride), is the formation of a stable benzoxazinone intermediate.[15][16]

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Ring Opening & Cyclization Anthranilic Acid Anthranilic Acid N-acyl Anthranilic Acid N-acyl Anthranilic Acid Anthranilic Acid->N-acyl Anthranilic Acid + Acetic Anhydride Benzoxazinone Benzoxazinone N-acyl Anthranilic Acid->Benzoxazinone - H2O Open-chain Intermediate Open-chain Intermediate Benzoxazinone->Open-chain Intermediate + Amine (R-NH2) Quinazolinone Quinazolinone Open-chain Intermediate->Quinazolinone - H2O

Caption: Two-step synthesis via a benzoxazinone intermediate.

If this benzoxazinone intermediate does not efficiently react with the subsequent amine source (e.g., ammonia or a primary amine), it will remain as a major impurity.[1]

  • Solution: Ensure a sufficient stoichiometric amount of the amine is present and that the reaction conditions (temperature and time) are adequate for the second step, which involves ring-opening and re-cyclization.[15]

Q5: My reaction seems to stall, and I suspect solvent-related issues. What should I consider?

A5: Beyond basic solubility, the solvent can play a more active, and sometimes detrimental, role.

  • Hydrolysis: Both DMSO and DMF are hygroscopic (readily absorb moisture from the air). If your reaction is sensitive to water, any absorbed moisture can lead to hydrolysis of activated intermediates or the final product. Always use anhydrous grade solvents and run reactions under an inert atmosphere (like nitrogen or argon) if substrates are sensitive.[9]

  • Solvent Decomposition: As mentioned, DMF can degrade at high temperatures to form basic dimethylamine. If your reaction is acid-catalyzed, this can neutralize the catalyst. If your substrates are sensitive to amines, this can open up new side-reaction pathways.[8]

  • Oxidation by DMSO: While often an advantage, the ability of DMSO to act as an oxidant can be a problem if your starting materials or product contain sensitive functional groups that can be undesirably oxidized.[2][3]

Section 3: Experimental Protocol Example

This protocol is a general guideline for a microwave-assisted synthesis, a common modern method that benefits from the properties of DMSO.

Microwave-Assisted Synthesis of a 2-Substituted-4(3H)-Quinazolinone

This protocol is based on the condensation of a 2-aminobenzamide with an aldehyde.

Materials:

  • 2-Aminobenzamide (1.0 mmol)

  • Substituted Aldehyde (1.1 mmol)

  • Anhydrous DMSO (3 mL)

  • Microwave-safe reaction vessel with a stir bar

Procedure:

  • To the microwave-safe reaction vessel, add the 2-aminobenzamide, the substituted aldehyde, and the stir bar.

  • Add 3 mL of anhydrous DMSO to the vessel.

  • Seal the vessel securely according to the microwave reactor manufacturer's instructions.

  • Place the vessel inside the microwave reactor cavity.

  • Set the reaction parameters: Heat to 150°C and hold for 20 minutes with active stirring. (Note: Optimal time and temperature may vary depending on the specific substrates and should be determined empirically).[11][13]

  • After the reaction is complete, allow the vessel to cool to room temperature (below 50°C) before opening.

  • Work-up: Pour the reaction mixture into 30 mL of cold water. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing with additional cold water.

  • Dry the crude product under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

References

  • Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Published March 25, 2020. Available from: [Link]

  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Published February 1, 2025. Available from: [Link]

  • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Published November 16, 2020. Available from: [Link]

  • e-Publications@Marquette. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Available from: [Link]

  • RSC Publishing. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Available from: [Link]

  • ACS Publications. H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. Published August 30, 2023. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]

  • PMC. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available from: [Link]

  • RSC Publishing. Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon. Available from: [Link]

  • Wiley Online Library. TMSOTf‐Promoted Synthesis of Quinazolin‐4(3H)‐one Utilizing DMSO as a Carbon Source. Published November 15, 2025. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Available from: [Link]

  • Frontiers. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Published September 14, 2022. Available from: [Link]

  • SciSpace. Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Available from: [Link]

  • PMC. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Published July 10, 2023. Available from: [Link]

  • Wiley Online Library. TMSOTf-Promoted Synthesis of Quinazolin-4(3H)-one Utilizing DMSO as a Carbon Source. Published November 8, 2023. Available from: [Link]

  • ResearchGate. Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal-Free Conditions. Available from: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Published November 27, 2020. Available from: [Link]

  • PMC. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Available from: [Link]

  • Der Pharma Chemica. Optimization of solid phase synthesis of quinazolin-4-ones. Available from: [Link]

  • ACS Omega. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Published May 7, 2019. Available from: [Link]

  • Bioactive Quinazolinone: Synthetic pathway. Available from: [Link]

  • PMC. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Published April 24, 2024. Available from: [Link]

  • PMC. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one Using N,N-Dimethylformamide as a Nitrogen Source at Room Temperature. Available from: [Link]

  • ResearchGate. Synthesis of quinazolinones through DMSO as a synthon. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone and Other Kinase Inhibitors for Cancer Therapy

This guide provides an in-depth comparative analysis of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, a representative of the promising quinazolinone class of compounds, against other established kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, a representative of the promising quinazolinone class of compounds, against other established kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this scaffold in oncology.

Introduction: The Central Role of Kinases and the Rise of Quinazolinones

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, with drugs like Gefitinib and Erlotinib demonstrating significant clinical success.[4][5]

The 4(3H)-quinazolinone scaffold has emerged as a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[6][7] Its derivatives have been successfully developed into potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[8] This guide focuses on the 2-sulfanyl-4(3H)-quinazolinone series, with 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone as a key example, to contextualize its performance against other prominent kinase inhibitors.

Synthesis and Chemical Properties: Building the Scaffold

The synthesis of 4(3H)-quinazolinone derivatives is versatile, often starting from readily available anthranilic acid.[9][10] A common and efficient method involves the condensation of anthranilic acid with an appropriate isothiocyanate, followed by S-alkylation to introduce the sulfanyl linkage.[10]

General Synthetic Pathway: The synthesis typically proceeds in two main steps:

  • Cyclization: Anthranilic acid is reacted with an isothiocyanate (e.g., 4-hydroxyphenyl isothiocyanate) to form a thiourea intermediate, which then cyclizes upon heating to form the 3-substituted-2-mercapto-4(3H)-quinazolinone core.[10]

  • S-Alkylation/Modification: The thiol group at the 2-position is then reacted with various electrophiles to introduce diverse side chains, allowing for the fine-tuning of biological activity.[10]

This synthetic flexibility is a key advantage, enabling the creation of large libraries of analogues for structure-activity relationship (SAR) studies. The quinazolinone core acts as a robust pharmacophore that can be decorated with various functional groups to optimize target binding and pharmacokinetic properties.

Comparative In Vitro Analysis: Kinase Inhibition Profile

The efficacy of a kinase inhibitor is initially determined by its ability to inhibit the enzymatic activity of its target protein. This is typically quantified as the half-maximal inhibitory concentration (IC50). The 2-sulfanylquinazolin-4(3H)-one scaffold has demonstrated potent inhibitory activity against multiple kinases implicated in cancer progression.[8]

Below is a comparative table of IC50 values for representative quinazolinone derivatives against key oncogenic kinases, benchmarked against established drugs.

Compound/DrugTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Quinazolinone Derivative 1 VEGFR-20.29Sorafenib0.09
Quinazolinone Derivative 1 FGFR-10.35Sorafenib0.06
Quinazolinone Derivative 2 EGFR0.097Erlotinib0.056
Quinazolinone Derivative 2 HER20.115Lapatinib0.01
Idelalisib (Quinazolinone) PI3Kδ0.002--

Data synthesized from multiple sources for illustrative comparison.[8][11][12]

Expert Insights: The data indicates that quinazolinone derivatives can be potent multi-kinase inhibitors, often targeting key pathways in angiogenesis and cell proliferation like VEGFR and EGFR.[8] While established drugs like Sorafenib and Erlotinib may show higher potency for their primary targets, the ability of the quinazolinone scaffold to be modified allows for the development of compounds with unique selectivity profiles. For instance, some derivatives show excellent activity against EGFR and HER2, positioning them as potential dual inhibitors.[11] The success of Idelalisib, a quinazolin-4(3H)-one derivative, highlights the scaffold's utility in targeting the PI3K pathway.[8]

Cellular Efficacy: Anti-Proliferative Activity

A critical step in evaluating an anticancer compound is to assess its ability to inhibit the growth of cancer cells. The MTT assay is a standard colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]

The table below compares the anti-proliferative activity (IC50) of a representative 2-sulfanylquinazolinone derivative against various human cancer cell lines, compared to a standard chemotherapeutic agent.

CompoundHepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
2-Sulfanylquinazolinone Derivative 5.828.119.54
Doxorubicin (Control) 1.211.871.55

Data adapted from representative studies for comparison.[8]

Expert Insights: The results demonstrate that 2-sulfanylquinazolinone derivatives possess significant cytotoxic activity against multiple cancer cell lines.[8] While not as potent as a broad-spectrum cytotoxic agent like Doxorubicin, their targeted mechanism of action through kinase inhibition often translates to a better therapeutic window and fewer off-target side effects. The activity against different cell lines suggests a broad applicability, which can be further optimized by chemical modification to target specific cancer types.

Mechanism of Action: Modulating Key Signaling Pathways

Kinase inhibitors exert their effects by blocking signaling cascades that are essential for cancer cell growth, survival, and proliferation. The quinazolinone derivatives under review primarily interfere with the EGFR and PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways, including the RAS-RAF-MAPK pathway, promoting cell proliferation.[4][15] Many quinazolinone derivatives, such as Gefitinib and Erlotinib, act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, blocking its autophosphorylation and subsequent downstream signaling.[4][15]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand EGF Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits (ATP competitive)

Caption: EGFR signaling pathway and point of inhibition by quinazolinone derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival.[16][17] Its aberrant activation is a common event in many cancers.[3][18] Quinazolinone-based inhibitors like Idelalisib can target specific isoforms of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby inhibiting the downstream activation of Akt and mTOR.[8] This leads to decreased protein synthesis and cell proliferation, and can induce apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Growth Cell Growth, Proliferation, Survival mTOR->Growth Promotes Quinazolinone Quinazolinone Inhibitor (e.g., Idelalisib) Quinazolinone->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/Akt/mTOR pathway showing inhibition by a quinazolinone-based compound.

In Vivo Efficacy: Preclinical Xenograft Models

To assess the therapeutic potential in a living system, candidate compounds are often tested in animal models, such as human tumor xenografts in immunodeficient mice.[19][20] In these models, human cancer cells are implanted subcutaneously, and tumor growth is monitored over time following treatment with the test compound.[19][21]

Expert Insights: Studies with quinazolinone-based VEGFR-2 inhibitors have shown effective blocking of tumor growth in vivo.[22] The reduction in tumor volume in treated mice compared to a vehicle control group provides strong evidence for the compound's anticancer efficacy and its potential for further clinical development. These models are crucial for evaluating not only efficacy but also toxicity and pharmacokinetics.[19][23]

Detailed Experimental Protocols

Reproducibility and scientific rigor are paramount. The following sections provide detailed, step-by-step protocols for the key assays discussed in this guide.

General Experimental Workflow

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization synthesis Compound Synthesis & Characterization kinase_assay Biochemical Kinase Assay (IC50) synthesis->kinase_assay cell_assay Cell Viability Assay (MTT, IC50) kinase_assay->cell_assay xenograft Xenograft Tumor Model cell_assay->xenograft Promising Compounds efficacy Efficacy & Toxicity Studies xenograft->efficacy analysis SAR Analysis & Lead Optimization efficacy->analysis

Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Fluorimetric)

This protocol is adapted from standard commercial kits and provides a general method for measuring kinase activity.[1][24]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted enzymatically to ATP and pyruvate, and the pyruvate is then detected with a fluorescent probe. A decrease in fluorescence indicates inhibition of the kinase.[24]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP solution

  • Assay Buffer

  • Test compounds (dissolved in DMSO)

  • ADP Standard

  • Detection Reagent

  • Black, flat-bottom 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone) and a known inhibitor (positive control) in assay buffer. Include a "no inhibitor" control (DMSO vehicle).

  • Kinase Reaction Setup:

    • To each well of the microplate, add the test compound or control.

    • Add the kinase enzyme solution to all wells except the "no enzyme" blank.

    • Pre-incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 37°C).

  • ADP Detection:

    • Stop the kinase reaction by adding the detection reagent, which contains the enzymes to convert ADP to the fluorescent product.

    • Incubate for 10-20 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence intensity using a microplate reader (e.g., λEx = 530 nm / λEm = 590 nm).[1]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: MTT Cell Viability Assay

This protocol outlines the measurement of cell viability in response to treatment with kinase inhibitors.[13][25]

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[13] The amount of formazan is directly proportional to the number of living cells and can be quantified by measuring its absorbance.[14]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS, sterile filtered)[14]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[26]

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the untreated control cells. Determine the IC50 value from the dose-response curve.

Protocol: In Vivo Xenograft Tumor Model

This protocol provides a general framework for assessing the in vivo anticancer activity of a test compound.[19][20][27] All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.

Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth is measured over time.[19][20]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID)

  • Human cancer cell line

  • Matrigel (optional, to aid tumor formation)

  • Test compound formulated in a suitable vehicle

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, possibly mixed with Matrigel) into the flank of each mouse.[19]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control to their respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily for 21 days).

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.

Conclusion

The 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. Comparative analysis demonstrates that these compounds can exhibit potent multi-kinase inhibitory activity and significant cellular cytotoxicity, rivaling established therapeutic agents in preclinical models. Their flexible synthesis allows for extensive structure-activity relationship studies, paving the way for the creation of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The detailed protocols provided herein offer a robust framework for researchers to further explore and validate the therapeutic potential of this important chemical class in the ongoing fight against cancer.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.
  • PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. PMC.
  • VEGFR-2 inhibitor. Wikipedia.
  • Epidermal growth factor receptor tyrosine kinase inhibitors. PMC - NIH.
  • MTT assay protocol. Abcam.
  • EGFR Inhibitors in Lung Cancer. CancerNetwork.
  • Targeting the PI3K/AKT/mTOR Pathway in Cancer. MedchemExpress.com.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx.
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Comparative

A Researcher's Guide to the Structure-Activity Relationship of 3-(4-Hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone Analogs as Potential Kinase Inhibitors

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its many derivatives, the 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone core...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its many derivatives, the 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone core has emerged as a promising template for the design of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this specific class of compounds, offering a comparative perspective against other heterocyclic scaffolds and detailing the experimental methodologies crucial for their evaluation.

The 3-(4-Hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone Scaffold: A Privileged Structure

The 4(3H)-quinazolinone ring system is a bicyclic aromatic heterocycle that provides a rigid and versatile framework for interacting with biological targets.[2] The presence of a 2-sulfanyl group and a 3-(4-hydroxyphenyl) substituent introduces key functionalities that can be systematically modified to modulate biological activity. The hydroxyl group on the phenyl ring, in particular, can act as a crucial hydrogen bond donor or acceptor, influencing binding affinity and selectivity for target proteins, such as the ATP-binding site of various kinases.

Deciphering the Structure-Activity Relationship (SAR)

While a comprehensive SAR study dedicated solely to 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone analogs is not extensively documented in a single source, by synthesizing data from studies on closely related 3-aryl-2-thio-quinazolinones, we can deduce key trends that guide the design of more potent and selective inhibitors.[3][4]

Key SAR Insights:
  • Substitutions on the Quinazolinone Ring (Positions 5-8):

    • Electron-withdrawing groups, such as halogens (F, Cl, Br), at positions 6 and 8 of the quinazolinone ring have been shown to enhance anticancer activity. This is likely due to their ability to modulate the electronic properties of the heterocyclic system and potentially form favorable interactions within the target's binding pocket.[5]

    • Bulky substituents at these positions can also influence activity, suggesting that the steric profile of the molecule is a critical determinant of its biological effect.[4]

  • Modifications at the 2-Sulfanyl Position:

    • The thiol group at the C2 position is a key reactive handle for further derivatization. Alkylation or arylation at this position can lead to a diverse library of analogs with varied biological activities.

    • The introduction of different side chains can impact the compound's solubility, cell permeability, and interaction with the target protein. For instance, incorporating moieties that can engage in additional hydrogen bonding or hydrophobic interactions can significantly enhance potency.

  • Substitutions on the 3-(4-Hydroxyphenyl) Ring:

    • The 4-hydroxyphenyl group at the N3 position is a critical pharmacophoric element. The hydroxyl group can participate in crucial hydrogen bonding interactions with amino acid residues in the kinase hinge region.

    • Modulating the electronic nature of this phenyl ring through the introduction of electron-donating or electron-withdrawing groups can fine-tune the acidity of the hydroxyl proton and the overall electronic character of the molecule, thereby influencing binding affinity.

    • Steric hindrance around the hydroxyl group should be carefully considered, as bulky ortho substituents may disrupt favorable binding conformations.

The following diagram illustrates the key positions for substitution and their general impact on activity.

Caption: Key SAR points on the 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone scaffold.

Table 1: Hypothetical SAR Data for 3-(4-Hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone Analogs

Compound IDR (Quinazolinone Ring)R' (2-Sulfanyl)R'' (Hydroxyphenyl Ring)Target KinaseIC50 (µM)
Lead HHHEGFR15.2
1a 6-ClHHEGFR5.8
1b 6-FHHEGFR7.2
2a H-CH2COOHHEGFR10.5
2b H-CH2-PhHEGFR8.1
3a HH3-ClEGFR12.9
3b HH3-OCH3EGFR18.4

Comparative Analysis with Alternative Heterocyclic Scaffolds

The quinazolinone scaffold is one of several privileged structures in kinase inhibitor design. A comparison with other prominent heterocyclic cores, such as quinoline and pyrimidine, reveals distinct advantages and disadvantages.

Table 2: Comparison of Kinase Inhibitor Scaffolds

Feature3-(4-Hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinoneQuinolinePyrimidine
Core Structure Fused benzene and pyrimidine ringsFused benzene and pyridine ringsSingle aromatic ring
Key Interactions H-bond donor/acceptor at N1 and C4-oxo; potential for H-bonding from 3-(4-hydroxyphenyl)H-bond acceptor at N1Multiple H-bond acceptors
Approved Drugs Idelalisib (PI3K inhibitor)Bosutinib (Src/Abl inhibitor)Imatinib (Bcr-Abl inhibitor)
Advantages Rigid scaffold, multiple points for diversification, established synthetic routes.Versatile, present in many natural products, well-understood SAR for some targets.Smaller, can be more synthetically tractable, often used as a core fragment.
Disadvantages Can have planarity-related solubility issues, potential for off-target effects.Potential for cardiotoxicity in some derivatives.Can have lower intrinsic binding affinity compared to larger fused systems.

Experimental Protocols

Synthesis of 3-(4-Hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone Analogs

A common synthetic route involves the condensation of the appropriately substituted anthranilic acid with an isothiocyanate.

Synthesis_Workflow A Substituted Anthranilic Acid C Intermediate Thiourea A->C B 4-Hydroxyphenyl Isothiocyanate B->C D Cyclization (e.g., reflux in ethanol) C->D E 3-(4-Hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone D->E F Alkylation/Arylation (R'-X, base) E->F G Substituted Analogs F->G

Caption: General synthetic workflow for 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone analogs.

Step-by-Step Synthesis Protocol:

  • Thiourea Formation: To a solution of the substituted anthranilic acid (1 equivalent) in a suitable solvent such as ethanol, add 4-hydroxyphenyl isothiocyanate (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the intermediate thiourea can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Add a catalytic amount of a dehydrating agent (e.g., concentrated sulfuric acid) or simply reflux the reaction mixture for 6-8 hours to effect cyclization.

  • Work-up: After cooling, the precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Derivatization (Optional): To introduce substituents at the 2-sulfanyl position, the synthesized quinazolinone (1 equivalent) is treated with an appropriate alkyl or aryl halide (1.2 equivalents) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

Biological Evaluation: In Vitro Kinase Inhibition Assay

The following protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase, such as Epidermal Growth Factor Receptor (EGFR).

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds C Add test compounds to wells A->C B Add kinase, substrate, and ATP to microplate wells B->C D Incubate at 37°C C->D E Stop reaction D->E F Detect signal (e.g., luminescence for ADP-Glo™) E->F G Calculate IC50 values F->G

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE

Topic: Personal Protective Equipment & Safe Handling of 3-(4-Hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone Content Type: Operational Safety Guide (HPAPI Standards) Audience: Medicinal Chemists, Pharmacologists, and Lab S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling of 3-(4-Hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone Content Type: Operational Safety Guide (HPAPI Standards) Audience: Medicinal Chemists, Pharmacologists, and Lab Safety Officers[1]

Hazard Profiling & Risk Assessment (The "Why")

Senior Scientist Insight: As a researcher, you are likely handling 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone as a novel bioactive scaffold—potentially as an anticancer agent, antimicrobial, or kinase inhibitor.[1] Because specific toxicological data (LD50, OEL) is often absent for such research-grade intermediates, you must apply the Precautionary Principle .[1]

We treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) (Control Band 3 or 4) due to its structural pharmacophores:

Functional GroupAssociated HazardMechanism of Concern
Quinazolinone Core Bioactivity / Cytotoxicity This scaffold is privileged in medicinal chemistry for DNA intercalation and enzyme inhibition (e.g., EGFR, DHFR).[1] Assume potential for genotoxicity or reproductive toxicity.[1]
2-Sulfanyl (-SH) Reactivity / Stench Thiols are nucleophilic and can react with biological electrophiles.[1] They are also prone to oxidation (disulfide formation) and possess low odor thresholds.
4-Hydroxyphenyl Absorption / Irritation Phenolic moieties facilitate transdermal absorption and are known protein denaturants (irritants).[1]

PPE & Engineering Controls Matrix

Directive: Do not rely on standard "lab coat and glasses." This compound requires a barrier against potent dusts and dermal absorption.[1]

Primary Engineering Controls (The First Line of Defense)
  • Solids Handling: Weighing must occur inside a Class I Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure (HEPA filtered).[1]

  • Solutions: Fume hood with face velocity >100 fpm.

Personal Protective Equipment (PPE) Selection
Body AreaStandard Protocol (Solution < 10mM)High Hazard Protocol (Solids / Conc. >[1] 10mM) Technical Rationale
Respiratory Fume Hood (No respirator needed)P100 / N99 Respirator (if outside hood)Standard N95s allow up to 5% leakage; insufficient for bioactive dusts.[1]
Dermal (Hands) Nitrile Gloves (Single layer, 4 mil)Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil)Phenolic compounds can permeate thin nitrile.[1] Double gloving provides a breakthrough indicator.[1]
Dermal (Body) Standard Cotton Lab CoatTyvek® Lab Coat (Closed front) + Sleeve CoversCotton retains dust.[1] Tyvek provides an impenetrable barrier against particulates.[1]
Ocular Side-shield Safety GlassesChemical Goggles Prevent dust migration to the lacrimal duct (eye-to-systemic absorption route).[1]

Operational Workflow: Step-by-Step

Phase A: Weighing & Solubilization (Critical Risk Zone)
  • Static Control: Quinazolinone powders are often electrostatic.[1] Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.[1] Why? Static discharge can disperse potent dust onto your gloves/cuffs.[1]

  • Taring: Place the receiving vessel (vial) on the balance. Tare. Remove vessel from balance before adding solid.

  • Transfer: Use a disposable anti-static spatula.[1] Add solid.

  • Solvent Addition: Add the solvent (e.g., DMSO, DMF) to the solid immediately to suppress dust generation.[1]

    • Note: The sulfanyl group (-SH) is oxidation-sensitive.[1] Degas solvents with Argon/Nitrogen if the compound is for long-term storage.[1]

Phase B: Waste Management & Decontamination
  • Liquids: Collect in "High Hazard / Cytotoxic" waste streams (often blue bin/tag).[1] Do not mix with general organic waste if incineration protocols differ.[1]

  • Solids/Spills:

    • Do NOT dry sweep.[1]

    • Technique: Cover spill with a chemically compatible pad (e.g., HazMat pad).[1] Wet the pad with 10% bleach (oxidizes the thiol) or ethanol.[1] Wipe inward.[1]

Decision Logic & Emergency Response

Graphviz Diagram: PPE Decision Tree & Spill Response

SafetyProtocol Start Handling 3-(4-hydroxyphenyl)-2-sulfanyl-4(3H)-quinazolinone StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid High Risk Solution Dilute Solution (<10mM) StateCheck->Solution Lower Risk Engineering REQUIRED: HEPA Balance Enclosure Solid->Engineering Hood Standard Fume Hood Solution->Hood PPESolid PPE: Double Nitrile + Tyvek + P100 (if open) Engineering->PPESolid Spill EMERGENCY: Powder Spill PPESolid->Spill If Breach Occurs PPESol PPE: Single Nitrile + Lab Coat + Glasses Hood->PPESol Action1 1. Evacuate Area (Allow aerosols to settle) Spill->Action1 Action2 2. Don Full PPE (Tyvek + Goggles) Action1->Action2 Action3 3. Wet Wipe (Do NOT Dust) Action2->Action3

Caption: Operational logic for PPE selection based on physical state, including emergency spill response protocols.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]

  • PubChem. (n.d.).[1] Quinazolinone Compound Summary. National Library of Medicine.[1] [Link][1]

  • SafeWork NSW. (2022).[1] Handling Cytotoxic Drugs and Related Waste. [Link][1]

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